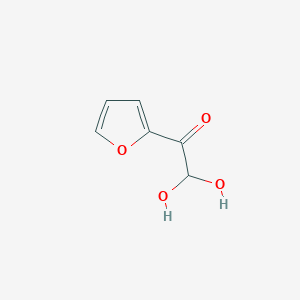

1-(Furan-2-yl)-2,2-dihydroxyethan-1-one

Description

Structural and Functional Significance of the Furan-Dihydroxyethanone Moiety

The significance of 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one lies in the combination of its two key structural components: the furan (B31954) ring and the dihydroxyethanone group. The furan ring is an aromatic heterocycle that is a common motif in a wide array of bioactive natural products and synthetic compounds. epa.gov Its presence can influence the biological activity and physical properties of a molecule.

The dihydroxyethanone moiety is the hydrated form of a glyoxal (B1671930) group. This geminal diol is in equilibrium with its corresponding α-ketoaldehyde, furan-2-ylglyoxal. This functional group is highly reactive and serves as a versatile handle for a variety of chemical transformations. The electrophilic nature of the carbonyl carbons makes them susceptible to attack by nucleophiles, which is a cornerstone of its synthetic utility.

The juxtaposition of the furan ring and the reactive dihydroxyethanone functionality creates a molecule with a rich chemical profile, enabling its participation in a range of reactions to form more elaborate chemical structures.

Overview of Academic Research Directions and Methodological Approaches

Academic research involving this compound primarily focuses on its application as a building block in organic synthesis, particularly for the construction of heterocyclic compounds. One of the most well-documented applications is in the synthesis of quinoxalines.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. ijrti.org The synthesis of quinoxalines often involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. In this context, this compound serves as the 1,2-dicarbonyl equivalent.

The methodological approach typically involves the reaction of this compound with ortho-phenylenediamine or its derivatives. researchgate.net This reaction proceeds via a condensation mechanism, where the two carbonyl groups of the in-situ generated furan-2-ylglyoxal react with the two amino groups of the diamine to form the pyrazine (B50134) ring of the quinoxaline (B1680401) system. This reaction is often carried out under mild conditions and can be catalyzed by acids. researchgate.net The resulting product is a 2-(furan-2-yl)quinoxaline, a scaffold that can be further modified to create a library of potential drug candidates.

Beyond quinoxaline synthesis, the reactivity of the dicarbonyl functionality in this compound opens up possibilities for the synthesis of other heterocyclic systems through reactions with different binucleophiles. Research in this area continues to explore the full synthetic potential of this versatile furan derivative.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20328-66-9 |

| Molecular Formula | C6H6O4 |

| Molecular Weight | 142.11 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-2,2-dihydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALZOZFDXIXENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569558 | |

| Record name | 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20328-66-9 | |

| Record name | 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Furan 2 Yl 2,2 Dihydroxyethan 1 One

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring in 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one is an electron-rich aromatic system, predisposing it to electrophilic aromatic substitution reactions. Due to the electron-donating nature of the oxygen heteroatom, these substitutions typically occur at the C5 position, which is the most nucleophilic site. The substituent at the C2 position, a dihydroxyethanone group, is electron-withdrawing and deactivating, further favoring substitution at the C5 position.

Common electrophilic substitution reactions for furan rings include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. nih.gov For instance, bromination of furan-containing compounds often proceeds regioselectively. nih.gov The stability of the furan ring in the presence of acids, which is often a requirement for these reactions, is a critical consideration, as strong acids can lead to ring-opening. nih.govrsc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans

| Electrophile | Typical Product(s) | Reference |

| Br₂ | 5-Bromo-2-substituted furan | nih.gov |

| HNO₃/H₂SO₄ | 5-Nitro-2-substituted furan | nih.gov |

| SO₃/Pyridine | Furan-2-yl-5-sulfonic acid | nih.gov |

| RCOCl/AlCl₃ | 5-Acyl-2-substituted furan | nih.gov |

Condensation Reactions Involving Hydroxyl and Carbonyl Functional Groups

The presence of both hydroxyl and carbonyl groups in this compound allows for various condensation reactions. The geminal diol can react with carbonyl compounds such as aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals, specifically 1,3-dioxolanes. organic-chemistry.org This reaction is reversible and is often used as a method for protecting the diol or carbonyl functionality. organic-chemistry.org

Furthermore, the carbonyl group can undergo condensation with primary amines to form imines (Schiff bases) or with hydrazines to yield hydrazones. For example, the reaction of a dione (B5365651) with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyridazine (B1198779) derivative. nih.gov These reactions are fundamental in the synthesis of various heterocyclic compounds.

Reduction Chemistry of the Carbonyl Moiety

The carbonyl group of this compound is susceptible to reduction to an alcohol. A variety of reducing agents can be employed for this transformation. wikipedia.org Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are sources of hydride ions. wikipedia.org The choice of reducing agent can influence the selectivity of the reaction, especially in molecules with multiple reducible functional groups. nih.gov

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni), is another effective method for carbonyl reduction. nih.gov For prochiral ketones, enantioselective reduction methods can be used to produce chiral alcohols with high stereocontrol. wikipedia.org These methods often employ chiral catalysts, such as those based on oxazaborolidines or transition metal complexes with chiral ligands. wikipedia.org Red-Al, a sodium bis(2-methoxyethoxy)aluminum hydride, has been shown to be an efficient reagent for the chelation-controlled reduction of protected α-hydroxy ketones to yield anti-1,2-diols with high diastereoselectivity. organic-chemistry.org

Table 2: Common Reagents for Carbonyl Reduction

| Reagent | Type of Reduction | Typical Product | Reference |

| Sodium Borohydride (NaBH₄) | Hydride Reduction | Alcohol | wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | Alcohol | wikipedia.org |

| H₂/Catalyst (Pd, Pt, Ni) | Catalytic Hydrogenation | Alcohol | nih.gov |

| Red-Al | Chelation-Controlled Reduction | anti-1,2-diol | organic-chemistry.org |

Photochemical Reactivity and Singlet Oxygen Interactions

Furan derivatives are known to participate in photochemical reactions, particularly with singlet oxygen (¹O₂). rsc.org The interaction of a furan ring with photochemically generated singlet oxygen typically leads to a [4+2] cycloaddition reaction, forming an unstable endoperoxide. nih.gov This endoperoxide can then undergo further transformations. In aqueous environments, the oxidation of furan with singlet oxygen can lead to the formation of a keto-enol moiety. nih.gov

This reactivity has been harnessed in various synthetic applications, including the development of new ligation methodologies for biomolecules and the synthesis of complex carbocyclic skeletons. rsc.orgresearchgate.net The generation of singlet oxygen is often achieved through the use of a photosensitizer, such as Rose Bengal, which upon irradiation transfers energy to ground state triplet oxygen. nih.govmdpi.com The photochemical formation of singlet oxygen has been observed in aqueous solutions of various commercially available compounds, and furfuryl alcohol is often used as a chemical trap to detect its presence. nih.gov

Aldol-Type Additions and Subsequent Transformations

The carbonyl group in this compound can potentially participate in aldol-type reactions. wikipedia.orgmasterorganicchemistry.com While the geminal diol structure is the hydrated form of an α-ketoaldehyde, under basic or acidic conditions, it can exist in equilibrium with its keto-aldehyde form. The α-carbon to the furan ring can be deprotonated to form an enolate, which can then act as a nucleophile and add to another carbonyl compound. wikipedia.org

The initial product of an aldol (B89426) addition is a β-hydroxy carbonyl compound. wikipedia.orgyoutube.com This product can subsequently undergo dehydration, particularly with heating, to yield an α,β-unsaturated carbonyl compound, which is the product of an aldol condensation. masterorganicchemistry.comyoutube.com These reactions are a powerful tool for forming new carbon-carbon bonds. wikipedia.org

Ring Opening and Rearrangement Pathways

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. rsc.orgnih.gov Acid-catalyzed ring opening of furfuryl derivatives can lead to the formation of dicarbonyl compounds. rsc.org For example, the treatment of N-(furfuryl)anthranilamides with an aqueous HCl/AcOH system can result in the opening of the furan ring to a diketone moiety, which then undergoes recyclization to form new heterocyclic systems. rsc.org

Oxidative dearomatization of furan rings is another important transformation. nih.gov Oxidation of 3-(furan-2-yl)propan-1-ones can lead to the formation of 2-ene-1,4,7-triones, which can then undergo cyclization. nih.gov This type of rearrangement, known as the Paal-Knorr synthesis, can be used to form new furan rings or other heterocyclic structures. nih.gov Additionally, ring-opening aminolysis of related lactone structures (phthalides) followed by a Hofmann rearrangement has been used to synthesize benzoxazinones. nih.gov

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides direct evidence for the key functional groups in 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one. The FT-IR spectrum shows characteristic absorption bands that confirm its structure. A notable study identified significant peaks for the compound, confirming the presence of hydroxyl and carbonyl groups. The broad band observed at 3370 cm⁻¹ is indicative of O-H stretching vibrations from the gem-diol group. The strong absorption at 1651 cm⁻¹ corresponds to the C=O stretching of the ketone group conjugated with the furan (B31954) ring. Additional peaks related to the furan ring and C-O bonds are also present, such as those around 2921 cm⁻¹ (C-H stretch) and within the 1507-1022 cm⁻¹ fingerprint region.

Raman Spectroscopy , which detects vibrations that cause a change in molecular polarizability, is complementary to FT-IR. While specific Raman spectra for this compound are not widely documented in the available literature, the technique is invaluable for identifying the furan ring's symmetric vibrations and the C=C double bonds, which often yield strong Raman signals. The carbonyl group would also be Raman active.

Table 1: Key FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3370 | O-H Stretch | Hydroxyl (gem-diol) |

| 2921 | C-H Stretch | Furan Ring/Aliphatic |

| 1651 | C=O Stretch | α,β-Unsaturated Ketone |

| 1507 | C=C Stretch | Furan Ring |

| 1207 | C-O Stretch | Diol/Furan |

| 1022 | C-O Stretch / Ring Vibration | Furan/Diol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D, Deuterium (B1214612) NMR)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): The ¹H and ¹³C NMR spectra provide definitive structural confirmation. In a deuterated methanol (B129727) (MeOH-d₄) solvent, the proton NMR spectrum shows distinct signals for each proton on the furan ring and the methine proton of the hydrated aldehyde. The furan protons appear as multiplets at 7.84 ppm, 7.50 ppm, and 6.67 ppm. A key signal is the singlet at 5.48 ppm, which corresponds to the methine proton (CH(OH)₂) of the gem-diol.

The ¹³C NMR spectrum further supports the structure, with the carbonyl carbon appearing at 184.6 ppm. The carbon of the gem-diol (C(OH)₂) resonates at 96.1 ppm. The furan ring carbons are observed at 151.4 ppm, 150.8 ppm, 122.9 ppm, and 113.6 ppm.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in MeOH-d₄

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 184.6 |

| Gem-diol (-CH(OH)₂) | 5.48 (s, 1H) | 96.1 |

| Furan C2 | - | 151.4 |

| Furan C5 | 7.84 (dd, 1H) | 150.8 |

| Furan C3 | 7.50 (dd, 1H) | 122.9 |

| Furan C4 | 6.67 (dd, 1H) | 113.6 |

Deuterium NMR (²H NMR): While not standard for routine characterization, deuterium NMR could be employed in isotopic labeling studies to trace metabolic pathways or reaction mechanisms involving the compound.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and deduce structural information from fragmentation patterns. chemguide.co.ukimreblank.ch The molecular formula of this compound is C₆H₆O₄, giving it a molecular weight of 158.11 g/mol . In its aldehyde form (C₆H₄O₃), the molecular weight is 140.10 g/mol .

MS and MS/MS Analysis: In an MS experiment, the compound would likely be detected as its molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) provides detailed structural insights by fragmenting a selected precursor ion. imreblank.ch Common fragmentation pathways for ketones and furans include α-cleavage and rearrangements. libretexts.orgmiamioh.edu

Likely fragmentation patterns for this compound would involve:

Loss of water (-18 Da) from the gem-diol to form the ion of the keto-aldehyde.

α-cleavage at the C-C bond between the carbonyl and the diol, leading to the formation of a furfuryl cation (m/z 95).

Loss of carbon monoxide (-28 Da) from the keto-aldehyde fragment.

Fragmentation of the furan ring , typically yielding characteristic ions.

Table 3: Predicted Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Origin |

| 159 | [C₆H₆O₄+H]⁺ | Protonated Molecular Ion (Hydrated Form) |

| 141 | [C₆H₄O₃+H]⁺ | Protonated Molecular Ion (Aldehyde Form) |

| 113 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |

| 95 | [C₅H₃O]⁺ | Furfuryl cation from α-cleavage |

| 67 | [C₄H₃O]⁺ | Furan ring fragment |

Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS, HS-SPME-GC-FID/MS/MS)

Chromatographic methods are vital for separating the target compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing this compound due to the compound's polarity and potential thermal instability. A common approach for related furan derivatives involves reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile (B52724) and water, often with UV detection. nih.govresearchgate.net The carbonyl group and conjugated furan ring provide a strong chromophore, making UV detection highly effective.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS may be challenging due to the thermal lability of the gem-diol, which could dehydrate in the hot injector port. However, GC-MS is a powerful tool for analyzing furan derivatives. nih.govmdpi.com To overcome lability, chemical derivatization can be employed to convert the hydroxyl groups into more stable ethers or esters, making the compound more volatile and suitable for GC analysis. semanticscholar.org An HP-5MS column is frequently used for separating various furan derivatives. mdpi.com

Headspace-Solid Phase Microextraction (HS-SPME)-GC-FID/MS/MS: For analyzing volatile precursors or related compounds in complex matrices, HS-SPME is a valuable sample preparation technique. uzh.ch It allows for the extraction and concentration of analytes from the headspace of a sample before injection into a GC system equipped with a Flame Ionization Detector (FID) for quantification or a tandem mass spectrometer (MS/MS) for highly selective identification. mdpi.comuzh.ch

Hyphenated Analytical Platforms (LC-NMR, UPLC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering unparalleled analytical power.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly links an HPLC system to an NMR spectrometer, enabling the acquisition of NMR spectra for compounds as they elute from the column. mdpi.com This technique is exceptionally powerful for the structural elucidation of unknown compounds in complex mixtures, such as natural product extracts or metabolite samples, without the need for prior isolation. mdpi.com For a compound like this compound, LC-NMR could provide definitive structural confirmation in a single run.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS utilizes smaller stationary phase particles than HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap analyzer, UPLC-MS/MS allows for the rapid and robust identification and quantification of furan metabolites and related carbonyl compounds in complex biological matrices like urine. nih.govuniroma1.it This approach is critical for metabolomics and exposure studies. nih.govnih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling is fundamental to understanding the three-dimensional structure of a molecule, which dictates its physical and chemical properties. For 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one, conformational analysis is crucial for identifying its most stable spatial arrangements. This process typically involves scanning the potential energy surface (PES) by systematically rotating the molecule's key dihedral angles.

Theoretical studies on similar furan-containing compounds, such as (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, have utilized methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to perform conformational analyses. dergipark.org.tr By varying the dihedral angles, researchers can identify low-energy conformers, such as syn- and anti-forms, which represent the most probable shapes the molecule will adopt. dergipark.org.tr For this compound, the critical dihedral angles would include the one between the furan (B31954) ring and the carbonyl group, and the rotations around the C-C single bond connecting the carbonyl and dihydroxy groups. The initial geometries for these calculations are often built using specialized software like GaussView. dergipark.org.tr

The results of such analyses provide optimized molecular structures and their relative energies, indicating the most stable conformer in the gas phase. dergipark.org.tr

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering predictions about its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. ekb.eg

A key aspect of these calculations is the determination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Example of Calculated Electronic Properties for Furan Derivatives using DFT (Note: This table presents example data for illustrative furan compounds to demonstrate the output of quantum chemical calculations.)

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Compound 1a¹ | B3LYP/6-311++G(d,p) | -5.79 | -1.52 | 4.27 | researchgate.net |

| Compound 1b¹ | B3LYP/6-311++G(d,p) | -5.89 | -1.63 | 4.26 | researchgate.net |

| Compound 1c¹ | B3LYP/6-311++G(d,p) | -5.98 | -1.74 | 4.24 | researchgate.net |

| ¹4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl)-1H-imidazole derivatives with different phenyl substituents. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug design for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov

For this compound, docking simulations could be performed to explore its potential as an inhibitor for various enzymes. The process involves preparing the 3D structures of both the ligand and the target protein (often obtained from the Protein Data Bank). nih.govijper.org Software like AutoDock or GLIDE is then used to place the ligand into the active site of the protein and score the different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. ijper.orgresearchgate.net

Studies on other furan derivatives have demonstrated their potential to interact with various biological targets. For example, furan-azetidinone hybrids have been docked against E. coli enoyl reductase, and β-keto-enol furan derivatives have been studied as inhibitors of fungal β-tubulin. nih.govijper.org These studies often reveal key interactions, such as pi-pi stacking and hydrogen bonds, that are crucial for binding. ijper.org

Table 2: Example Molecular Docking Results for Furan Derivatives Against Biological Targets (Note: This table shows illustrative data for related compounds to exemplify findings from docking studies.)

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| Furan-azetidinone hybrid (4e) | E. coli Enoyl Reductase (1C14) | -8.54 | TYR 146, PHE 94 | ijper.org |

| Furan-azetidinone hybrid (4d) | E. coli Enoyl Reductase (1C14) | -8.32 | TYR 146, PHE 94 | ijper.org |

| β-Keto-enol furan deriv. (L1) | F. oxysporum β-tubulin | -8.1 | Not specified | nih.gov |

| β-Keto-enol furan deriv. (L4) | F. oxysporum β-tubulin | -8.4 | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a molecular system over time, providing insights into conformational flexibility, stability, and the influence of the surrounding environment (like water). researchgate.net

Studies on furan resins (polyfurfuryl alcohol) have used MD simulations to predict mechanical properties, while research on ethylene (B1197577) glycol—structurally related to the dihydroxyethane moiety—has used MD to study its structure in aqueous solutions. researchgate.netresearchgate.net These simulations help in understanding how intermolecular forces, particularly hydrogen bonds, govern the structural organization of the system. researchgate.net

Structure-Activity Relationship (SAR) Derivations Based on Computational Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational data plays a vital role in deriving these relationships. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds and correlating them with experimental activity, a quantitative SAR (QSAR) model can be built.

For this compound, a computational SAR study would involve designing virtual derivatives by modifying its structure (e.g., substituting the furan ring or altering the side chain). For each derivative, computational methods would be used to calculate descriptors. These descriptors, along with measured biological activity, can be used in statistical methods like regression analysis to build a predictive model. researchgate.net

SAR studies on other furan-containing molecules have provided significant insights. For instance, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications at different positions of an aromatic ring led to measurable changes in inhibitory activity (IC₅₀ values), helping to identify key structural features for potency. nih.gov Similarly, extensive SAR studies on YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole) and its analogs have shown that the furan ring is essential for its HIF-1 inhibitory activity. nih.gov

Table 3: Example of SAR Findings for 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors (Note: This table illustrates how structural modifications impact activity in a series of related furan compounds.)

| Compound | Modification (at 4-position of B ring) | IC₅₀ (µM) | Fold Improvement vs. Control | Source |

| 3c | Dimethyl amine | ~6 | 2-3 fold | nih.gov |

| 4a | Pyrrolidine | ~5 | 2-3 fold | nih.gov |

| 4b | Piperidine | ~7 | 2-3 fold | nih.gov |

| 9a | Methyl ester | ~7 | 2-3 fold | nih.gov |

| 10 | Carboxylic acid | >20 | Reduced activity | nih.gov |

Advanced Applications in Organic Synthesis

Asymmetric Synthesis of Chiral Furan-Containing Molecules

The development of stereoselective methods to create chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While direct applications of 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one in asymmetric synthesis are not extensively documented, the reactivity of its α-keto-aldehyde functionality presents significant potential for the synthesis of chiral furan-containing molecules. The presence of two electrophilic carbonyl groups allows for a variety of enantioselective transformations.

Chiral catalysts can be employed to achieve facial discrimination in nucleophilic additions to the carbonyl groups. For instance, the use of chiral organocatalysts or metal complexes can facilitate the enantioselective addition of nucleophiles, leading to the formation of chiral secondary alcohols. The furan (B31954) moiety itself can influence the stereochemical outcome of such reactions due to its steric and electronic properties.

Although direct examples with this compound are scarce, analogous reactions with other α-keto aldehydes have been successfully developed. These methodologies could potentially be adapted for the asymmetric synthesis of chiral furan-containing diols or α-hydroxy ketones, which are valuable precursors for a wide range of biologically active compounds.

Table 1: Potential Asymmetric Transformations of this compound

| Reaction Type | Potential Chiral Product | Catalyst Type |

| Asymmetric Aldol (B89426) Reaction | Chiral β-hydroxy-α-keto furan derivative | Chiral Proline Derivatives |

| Asymmetric Allylation | Chiral homoallylic alcohol with a furan moiety | Chiral Boronates or Silanes |

| Asymmetric Reduction | Chiral 1-(Furan-2-yl)ethane-1,2-diol | Chiral Hydride Reagents (e.g., CBS catalyst) |

| Asymmetric Nucleophilic Addition | Chiral α-hydroxy phosphonates or cyanohydrins | Chiral Lewis Acids or Bases |

Precursors for Complex Natural Product Synthesis (e.g., Carbohydrate Analogs, Furanoterpenes)

The furan nucleus is a key structural motif in a multitude of natural products, including carbohydrate analogs and furanoterpenes. This compound serves as a valuable starting material for the synthesis of these complex molecules due to the versatile reactivity of the furan ring and the attached dicarbonyl unit.

Carbohydrate Analogs:

Furan-containing compounds can be considered as precursors to carbohydrate analogs, where the furan ring can be transformed into a pyranose or furanose ring through oxidative cleavage and subsequent cyclization. The dihydroxyethanone side chain of the title compound provides the necessary functional handles for such transformations. For example, oxidation of the furan ring can lead to the formation of a 1,4-dicarbonyl compound, which can then undergo intramolecular aldol condensation to form cyclic structures resembling sugars. The synthesis of novel carbohydrate derivatives often involves the condensation of aminosugars with furan derivatives to enhance their biological activity and solubility. nih.gov

Furanoterpenes:

Furanoterpenes are a class of terpenoids characterized by the presence of a furan ring. The synthesis of these natural products often involves the introduction of a furan moiety at a key step. While specific examples detailing the use of this compound are not prevalent, its structural features make it a plausible precursor. The furan ring can be elaborated through various substitution reactions, and the glyoxal (B1671930) unit can be used to build the terpene backbone through aldol-type reactions or other carbon-carbon bond-forming strategies.

Table 2: Examples of Furan-Containing Natural Product Classes and Synthetic Strategies

| Natural Product Class | Key Synthetic Transformation of Furan Moiety | Potential Role of this compound |

| Carbohydrate Analogs | Oxidative ring opening and recyclization | Source of the furan ring and precursor to the sugar backbone |

| Furanoterpenes | Elaboration of the furan ring and side-chain construction | Introduction of the furan core and building block for the terpene skeleton |

| Furanocoumarins | Annulation reactions onto the furan ring | Starting material for the construction of the coumarin (B35378) ring system |

Building Blocks in the Construction of Diverse Heterocyclic Systems

One of the most significant applications of this compound, often in its anhydrous form as furan-2-ylglyoxal, is as a versatile building block for the synthesis of a wide array of heterocyclic compounds. The 1,2-dicarbonyl functionality is highly reactive and can participate in various condensation and multicomponent reactions to form five-, six-, and seven-membered rings.

The reaction of furan-2-ylglyoxal with dinucleophiles is a common strategy for constructing new heterocyclic rings. For instance, condensation with 1,2-diamines leads to the formation of pyrazine (B50134) derivatives, while reaction with β-dicarbonyl compounds can yield highly substituted furans. nih.gov Multicomponent reactions involving furan-2-ylglyoxal, an amine, and a carbon acid have been employed to synthesize complex heterocyclic scaffolds in a single step.

These reactions are often highly regioselective and provide access to a diverse range of heterocyclic systems that are of interest in medicinal chemistry and materials science. The furan moiety can be retained in the final product or can participate in subsequent transformations, further expanding the synthetic utility of this building block.

Table 3: Heterocyclic Systems Synthesized from Furan-2-ylglyoxal Derivatives

| Reactant(s) | Resulting Heterocycle | Reaction Type |

| 1,2-Diamines | Pyrazines | Condensation |

| β-Dicarbonyl Compounds | Substituted Furans | Condensation |

| Amidines | Imidazoles | Condensation |

| Hydrazines | Pyridazines | Condensation |

| Active Methylene Compounds and Amines | Pyrroles | Multicomponent Reaction |

Environmental and Degradation Studies

Microbial Degradation Pathways and Mechanisms

Microbial metabolism is a key process in the detoxification and breakdown of furanic compounds in the environment. researchgate.net While direct studies on 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one are not extensively documented, its degradation pathways can be inferred from the well-researched metabolism of structurally similar compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netnih.gov Microorganisms have developed sophisticated defense mechanisms, including oxidation and reduction reactions, to metabolize these potentially toxic aldehydes. nih.gov

A variety of microorganisms, predominantly aerobic Gram-negative bacteria, are capable of utilizing furanic compounds as a source of carbon and energy. researchgate.netasm.orgaimspress.com Classical enrichment techniques using furfural or HMF have led to the isolation of several potent furan-degrading strains. researchgate.net Genera such as Pseudomonas, Cupriavidus, and Desulfovibrio are notable for their metabolic capabilities in this area. researchgate.net For instance, Cupriavidus basilensis HMF14 has been a model organism for elucidating the genetic and biochemical pathways of HMF and furfural degradation. researchgate.netnih.govasm.org Similarly, strains of Pseudomonas putida have been studied for their ability to metabolize 2-furoic acid, a common intermediate in furan (B31954) degradation. researchgate.netasm.org While most identified organisms are aerobic bacteria, a few fungi and anaerobic bacteria have also been reported to degrade furanic aldehydes. aimspress.comnih.gov

Table 1: Selected Microorganisms Involved in Furanic Compound Degradation Below is an interactive table detailing various microorganisms and the furanic substrates they are known to degrade.

| Order | Species | Substrate(s) | Type | Reference |

| Pseudomonadales | Pseudomonas putida Fu1 | Furfural, Furfuryl alcohol, 2-Furoic acid | Aerobic, Gram-negative | researchgate.netasm.org |

| Pseudomonadales | Pseudomonas putida F2 | 2-Furoic acid | Aerobic, Gram-negative | researchgate.net |

| Burkholderiales | Cupriavidus basilensis HMF14 | Furfural, 5-HMF | Aerobic, Gram-negative | researchgate.netnih.gov |

| Enterobacteriales | Escherichia coli K-12 | 2-Furoic acid | Aerobic, Gram-negative | researchgate.net |

| Desulfovibrionales | Desulfovibrio sp. strain f-1 | Furfural | Anaerobic, Gram-negative | researchgate.net |

The microbial degradation of furfural, a close structural analog of this compound, typically begins with oxidation. The "Trudgill pathway" is a well-established aerobic route for furfural degradation. aimspress.com This process involves the initial oxidation of furfural to 2-furoic acid. researchgate.netnih.gov This intermediate is then activated to 2-furoyl-CoA by a synthetase. asm.org Subsequently, a molybdenum-dependent dehydrogenase catalyzes the oxidation and hydroxylation of the furan ring, leading to its opening. asm.org The pathway ultimately converges on 2-oxoglutarate, a key intermediate of the central tricarboxylic acid (TCA) cycle. researchgate.net

The degradation of HMF also proceeds via 2-furoic acid, after it is first converted to 2,5-furandicarboxylic acid (FDCA). researchgate.netaimspress.com The enzymes responsible for these transformations are encoded by gene clusters, such as the hmf genes in C. basilensis HMF14. researchgate.netnih.gov Key enzyme systems include HMF oxidase, which catalyzes the oxidation of HMF to FDCA, and various dehydrogenases and oxidoreductases that convert furanic aldehydes into less toxic alcohols or acids. aimspress.comnih.gov Given its structure, this compound would likely be channeled into this pathway, being oxidized to 2-furoic acid before undergoing ring cleavage and entering central metabolism.

Table 2: Key Enzymes in Furanic Compound Degradation Pathways This table summarizes the primary enzymes and their functions in the microbial metabolism of furanic compounds.

| Enzyme | Function | Pathway Step | Reference |

| HMF Oxidase | Oxidizes HMF to 2,5-furandicarboxylic acid (FDCA) | Initial HMF oxidation | aimspress.com |

| Aldehyde Dehydrogenase | Oxidizes furfural to 2-furoic acid | Initial furfural oxidation | nih.gov |

| Furoyl-CoA Synthetase | Activates 2-furoic acid to 2-furoyl-CoA | Prepares for ring cleavage | asm.org |

| Molybdenum-dependent Dehydrogenase | Oxidizes 2-furoyl-CoA, initiating ring opening | Furan ring cleavage | asm.org |

| Furandicarboxylic Acid Decarboxylase | Decarboxylates FDCA to 2-furoic acid | HMF degradation pathway | aimspress.com |

| NAD(P)H-dependent Oxidoreductases | Reduce furfural/HMF to less toxic alcohols | Detoxification | nih.gov |

Motile bacteria capable of metabolizing furanic compounds often exhibit a chemotactic response, actively moving towards these substances as potential carbon sources. asm.orgnih.gov Studies have demonstrated that Pseudomonas strains show positive chemotaxis towards furfural, HMF, furfuryl alcohol, and 2-furoic acid. asm.orgnih.gov This directed movement is a crucial first step, enabling the bacteria to locate and efficiently degrade these compounds in their environment. nih.gov The regulation of this chemotactic response has been linked to specific regulatory proteins, such as those from the LysR-family, which are also involved in controlling the expression of the metabolic genes required for furan degradation. asm.orgnih.gov This discovery highlights a coordinated cellular strategy that integrates environmental sensing with metabolic capability, expanding the known chemotactic repertoire of pseudomonads. nih.gov

Formation and Fate of Furanic Compounds in Thermal Processes (e.g., Combustion)

Furan and its derivatives, including precursors to this compound, are commonly formed during the thermal processing of foods and the combustion of biomass. nih.govacs.org High temperatures induce complex chemical reactions among food components, leading to the generation of these heterocyclic compounds. researchgate.net

Several major chemical pathways contribute to the formation of furan during heating. nih.gov The primary routes include:

Thermal Degradation of Carbohydrates : The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a significant source of furans. nih.govresearchgate.net Thermal degradation of carbohydrates alone can also lead to furan precursors. nih.gov

Degradation of Amino Acids : Certain amino acids, such as alanine, serine, and aspartic acid, can thermally degrade to form reactive intermediates like acetaldehyde (B116499) and glycolaldehyde, which then produce furan through aldol (B89426) condensation and cyclization. nih.gov

Oxidation of Ascorbic Acid (Vitamin C) : At elevated temperatures, the oxidation of ascorbic acid and its degradation products is a well-known pathway for furan formation. nih.gov

Oxidation of Polyunsaturated Fatty Acids and Carotenoids : The oxidation of lipids and carotenoids can also generate furan and its alkylated derivatives. nih.govresearchgate.net

Studies have shown that the heat-induced decarboxylation of 2-furoic acid can form furan, while the dehydration of furfuryl alcohol can yield 2-methylfuran, with these reactions becoming active at temperatures around 140-160 °C. nih.gov

In high-temperature systems such as combustion or atmospheric oxidation, furanic compounds undergo further degradation. The atmospheric oxidation of furans is primarily initiated by reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. acs.org The reaction with OH radicals typically starts with the addition of the radical to the furan ring, forming a chemically activated adduct. acs.orgresearchgate.net This adduct can then follow two main degradation routes:

Ring-Retaining Pathway : The radical adduct can react with molecular oxygen (O₂) to form ring-retaining products like 5-hydroxy-2-furanone compounds or molecules containing epoxide and ester groups. acs.orgresearchgate.net

Ring-Opening Pathway : The adduct can isomerize by breaking a carbon-oxygen bond in the ring. acs.org The resulting ring-opened radical reacts with O₂ to form unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net

In vapor-phase catalytic oxidation at very high temperatures (e.g., 290-410 °C) over vanadium-based catalysts, furans are oxidized primarily to maleic acid or maleic anhydride. researchgate.net The proposed mechanism involves the formation of an endoperoxide, which is subsequently oxidized. researchgate.net Alkylated furans may first be converted to a furan carboxylic acid (like 2-furoic acid), which then decarboxylates to furan before undergoing ring oxidation to maleic acid. researchgate.net

Compound Glossary

Exploration of Biological Activities and Underlying Mechanisms in Vitro Focus

Antimicrobial Activities (Antibacterial, Antifungal)

While the broader class of furan (B31954) derivatives has been investigated for antimicrobial properties, specific data on the antibacterial and antifungal activity of 1-(Furan-2-yl)-2,2-dihydroxyethan-1-one is not extensively detailed in the currently available scientific literature. However, studies on related furan-containing structures provide a basis for potential activity. For instance, various furan derivatives have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. archivepp.comresearchgate.netresearchgate.net The antimicrobial efficacy of these related compounds is often attributed to the furan ring, which can interfere with microbial cellular processes. nih.gov Some furanones, a related class of compounds, have been shown to prevent the formation of biofilms by pathogenic microbes such as Staphylococcus aureus and Candida albicans. nih.gov Further research is necessary to specifically determine and quantify the antimicrobial spectrum of this compound.

Antioxidant Properties

The antioxidant potential of this compound has not been directly reported in dedicated studies. However, the antioxidant activity of furan derivatives is a subject of ongoing research. The furan ring structure is known to possess electron-donating capabilities, which can contribute to scavenging free radicals. nih.gov For example, certain furanone derivatives have demonstrated significant radical scavenging activity in various assays. nih.gov The presence of hydroxyl groups in the structure of this compound suggests a potential for antioxidant effects, as hydroxyl moieties are key functional groups responsible for the antioxidant properties of many phenolic and polyphenolic compounds. researchgate.net These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The evaluation of this compound in standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be required to ascertain its specific antioxidant capacity. nih.gov

Anti-inflammatory Effects

Antiproliferative/Anticancer Activities (In Vitro Cellular Studies)

There is a lack of specific in vitro studies investigating the antiproliferative or anticancer activities of this compound against cancer cell lines. The field of anticancer research has explored various heterocyclic compounds, including some furan derivatives, for their potential to inhibit cancer cell growth. nih.govnih.gov The proposed mechanisms for the antiproliferative effects of some of these related compounds include the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerase. nih.gov To determine if this compound possesses any antiproliferative activity, it would need to be screened against a panel of human cancer cell lines, and its effects on cell viability and proliferation would need to be quantified using assays like the MTT or SRB assay.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

Specific studies on the enzyme inhibitory activity of this compound, including tyrosinase inhibition, have not been reported. However, the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a property that has been extensively studied in a class of related compounds, the furan-containing chalcones. nih.govmdpi.commdpi.com These studies have shown that the furan ring, in combination with other structural features, can effectively inhibit tyrosinase activity. nih.govmdpi.com The mechanism of inhibition by these related compounds is often competitive, meaning they bind to the active site of the enzyme, preventing the natural substrate from binding. nih.govnih.gov The potential of this compound as an inhibitor of tyrosinase or other enzymes would need to be investigated through direct enzymatic assays.

Investigations into Molecular Mechanisms of Action (e.g., Signaling Pathway Modulation)

Due to the limited number of biological studies on this compound, its molecular mechanisms of action have not been elucidated. Research on other furan derivatives has indicated that their biological effects can be attributed to the modulation of various signaling pathways. For instance, the anti-inflammatory effects of some furan compounds are linked to the inhibition of the NF-κB signaling pathway. nih.govnih.gov In the context of cancer, other heterocyclic compounds have been shown to interfere with pathways that control cell proliferation and survival. nih.gov Determining the molecular targets and signaling pathways affected by this compound would require comprehensive in vitro studies, including gene and protein expression analysis, to understand how it exerts its potential biological activities.

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Methodologies

The development of new and sustainable methods for synthesizing furan-based compounds is a key area of focus. Researchers are exploring eco-friendly, one-step synthetic routes for creating bio-based epoxy monomers from furan (B31954) precursors. rsc.org These methods aim to provide a viable, green alternative to their petrochemical counterparts. rsc.org One approach involves the use of whole-cell biocatalysts, which has been successfully demonstrated in the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol in an aqueous medium. researchgate.net This biological method is scalable and shows significant potential for producing valuable chiral intermediates for drug manufacturing. researchgate.net

Another innovative strategy involves a one-pot reaction catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method combines a 1,4-conjugate addition of 1,3-dicarbonyl compounds to 3-bromochromones, furan heterocyclization, and chromanone ring opening to produce highly functionalized furan-based polyphenolics. researchgate.net The synthesis of various furan derivatives often starts with the Knoevenagel condensation of corresponding aldehydes and propanedinitrile. mdpi.com Additionally, methods like the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide are employed to create specific furan-containing heterocyclic compounds. nih.gov

In-depth Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving furan derivatives is crucial for optimizing existing synthetic routes and designing new ones. For instance, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones leads to an unusual cyclization, forming a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system. nih.gov This process is related to the Paal-Knorr synthesis but with a unique shift of the double bond. nih.gov

The formation of the furan ring in some syntheses is driven by the presence of an electron-withdrawing group at the α-position to a ketone, which facilitates enolization and subsequent nucleophilic attack. nih.gov In the context of "green ethylene" production, understanding the formation mechanism of furan as an impurity is vital. nih.gov It is proposed that furan originates from the pyrolysis of natural residues where unfermented glucose undergoes dehydration and dehydrogenation to form the furanoid ring. nih.gov Furthermore, computational tools like Density Functional Theory (DFT) are being used to propose and test tentative reaction mechanisms, such as the complete oxidation mechanism of certain compounds in aqueous solutions. rsc.org

Advanced Computational Predictions for Structure-Activity Optimization

Computational chemistry is becoming an indispensable tool for predicting and optimizing the properties of furan derivatives. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to study these compounds, although they have their respective advantages and limitations. nih.gov DFT is particularly useful for providing molecular insights, while MD is better for simulating large macromolecular systems. nih.gov

Theoretical thermodynamic studies using a DFT approach are being conducted to investigate the antioxidant activity and mechanisms of furan-containing derivatives. frontiersin.org These studies analyze parameters like bond dissociation enthalpy, ionization potential, and electron transfer enthalpy to understand how these compounds neutralize free radicals. frontiersin.org The insights gained from these computational models are crucial for guiding risk assessments and fostering future research and innovation. nih.gov

Exploration of New Biological Targets and In Vitro Efficacy

The furan scaffold is a component of many bioactive compounds and is considered a valuable starting point for developing new therapeutic agents. ijabbr.com Researchers are actively designing and synthesizing new furan-based derivatives to evaluate their in vitro cytotoxic activity against various cancer cell lines, such as breast cancer (MCF-7) and normal breast cells (MCF-10A). nih.gov

Recent studies have synthesized novel hybrid molecules containing both a furan skeleton and an N-heterocycle, which have demonstrated promising in vitro anti-inflammatory, anti-arthritic, and antioxidant activities. mdpi.com The evaluation of furan derivatives against different bacterial strains has also shown significant antibacterial activity. ijabbr.com Furthermore, the inhibitory effects of some furan compounds on enzymes like CDK2/CyclinA2 are being investigated, revealing potent inhibitory profiles. researchgate.net A significant challenge in this area is the potential for impurities like furan to negatively impact the productivity of catalysts used in polymerization processes, which can affect the properties of the resulting polymers. nih.gov

Insights into Environmental Fate and Bioremediation Strategies

Understanding the environmental fate of furan-containing compounds is critical, especially given their widespread use and potential for environmental contamination. The physical and chemical properties of these compounds, along with the characteristics of the environmental media, control their transport and degradation. itrcweb.org

The primary method of degradation for some furan-related compounds in the subsurface is biodegradation through aerobic metabolic and cometabolic processes. itrcweb.org Conditions that favor the biodegradation of these compounds can be distinct from those that are conducive to the breakdown of other common co-contaminants. itrcweb.org For instance, oxygen-rich conditions are often more favorable for the biodegradation of certain furan derivatives compared to chlorinated solvents. itrcweb.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.